molecular formula C11H14F3NO B14896531 4-(4-(Trifluoromethyl)phenoxy)butan-1-amine

4-(4-(Trifluoromethyl)phenoxy)butan-1-amine

Cat. No.: B14896531
M. Wt: 233.23 g/mol
InChI Key: QMNKKUJNPDSAIL-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenoxy)butan-1-amine is an organic compound with the molecular formula C11H14F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)phenoxy)butan-1-amine typically involves the reaction of 4-(Trifluoromethyl)phenol with 1-bromobutane in the presence of a base to form 4-(4-(Trifluoromethyl)phenoxy)butane. This intermediate is then reacted with ammonia or an amine source to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form amines with different oxidation states.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce different functional groups in place of the trifluoromethyl group .

Scientific Research Applications

4-(4-(Trifluoromethyl)phenoxy)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenoxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant drug with a similar trifluoromethylphenoxy structure.

    Trifluoromethylphenol: A precursor in the synthesis of various trifluoromethylated compounds.

Uniqueness

4-(4-(Trifluoromethyl)phenoxy)butan-1-amine is unique due to its specific combination of a trifluoromethyl group and a butan-1-amine chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]butan-1-amine

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)9-3-5-10(6-4-9)16-8-2-1-7-15/h3-6H,1-2,7-8,15H2

InChI Key

QMNKKUJNPDSAIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCCCN

Origin of Product

United States

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